7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole

Fluorescent Probe Synthesis Suzuki-Miyaura Coupling NIR Dye Development

Researchers developing NIR fluorescent probes or photothermal agents often face a critical gap in accessing reactive benzo[e]indole scaffolds. 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole (CAS 879713-65-2) bridges this gap as a versatile, brominated intermediate. - Enables Pd-catalyzed Suzuki-Miyaura cross-coupling for extended π-conjugated systems essential for NIR absorption/emission. - Derived hemicyanine dyes demonstrate 16.2-fold fluorescence enhancement (0.89-865 cP), facilitating mitochondrial and lysosomal viscosity imaging. - A preferred donor moiety for croconium dyes in photothermal therapy, outperforming indole analogs. Reliable global supply for R&D.

Molecular Formula C15H14BrN
Molecular Weight 288.18 g/mol
CAS No. 879713-65-2
Cat. No. B1370961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole
CAS879713-65-2
Molecular FormulaC15H14BrN
Molecular Weight288.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)Br
InChIInChI=1S/C15H14BrN/c1-9-15(2,3)14-12-6-5-11(16)8-10(12)4-7-13(14)17-9/h4-8H,1-3H3
InChIKeyOJKFWXNRBKESAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole: Specifications & Procurement


7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole (CAS: 879713-65-2) is a brominated benzo[e]indole derivative [1]. It belongs to a class of fused-ring heteroaromatic compounds that serve as key synthetic intermediates for near-infrared (NIR) fluorescent probes, photothermal agents, and bioactive molecules [2][3]. Its core structure comprises a benzo[e]indole scaffold with three methyl groups at the 1- and 2-positions and a bromine atom at the 7-position, which confers distinct reactivity for further derivatization [1].

1
Reactive handle Bromine at 7-position enables Suzuki-Miyaura cross-coupling for NIR dye synthesis.
2
Scaffold Benzo[e]indole core supports NIR emission and photothermal research applications.
3
Purity grades Multiple purity grades available; review vendor specifications for synthetic needs.

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole: Analog Substitution Pitfalls


Substitution of 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole with the non-brominated parent compound (1,1,2-trimethyl-1H-benzo[e]indole) is not functionally equivalent. The bromine atom at the 7-position is a critical functional handle that enables key cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing extended π-conjugated systems required for NIR fluorescence [1]. In contrast, the non-brominated analog lacks this reactive site, limiting its utility to simple N-alkylation reactions . Furthermore, within the broader class of benzo[e]indole derivatives, the specific bromination pattern and methyl substitution influence photophysical properties; for instance, electron-withdrawing substituents like bromine can modulate excited-state behavior and fluorescence quantum yield [2]. Replacing the bromo-derivative with a chloro- or iodo-analog alters reactivity and may impact downstream yields in cross-coupling steps, though quantitative head-to-head data for this specific compound are limited in the public domain.

Non-brominated parent
Lacks the bromine handle for cross-coupling; limited to N-alkylation. May not support NIR fluorophore synthesis.
Chloro/iodo analogs
Reactivity differs in cross-coupling; yields and photophysical outcomes may shift. Requires independent validation.
Indolenine-based scaffolds
Smaller π-system alters optical properties; photothermal/fluorescence performance may not transfer to benzo[e]indole designs.

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole: Head-to-Head Analog Comparison


Suzuki-Miyaura Cross-Coupling: Bromine Reactivity

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole contains a bromine atom at the 7-position, a reactive site enabling Suzuki-Miyaura cross-coupling with arylboronic acids to build extended π-conjugated systems for NIR fluorescence [1]. In contrast, the non-brominated parent compound, 1,1,2-trimethyl-1H-benzo[e]indole (CAS: 41532-84-7), lacks this reactive handle and is primarily limited to N-alkylation or condensation reactions at the 2-methyl position . This distinction is critical for synthetic routes requiring aryl-aryl bond formation. While direct yield comparisons for this exact compound are not publicly available, studies on analogous β-bromodehydroamino acid derivatives report Suzuki-Miyaura coupling yields ranging from 60-85% depending on the boronic acid partner [1].

Suzuki-Miyaura reactivity
Cross-study comparable
Bromine present vs absent
Essential for aryl-aryl bond formation in NIR probe synthesis
Non-brominated analog cannot undergo cross-coupling
Fluorescent Probe Synthesis Suzuki-Miyaura Coupling NIR Dye Development

Purity Specifications Across Suppliers

Multiple vendors report purity specifications for 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole. AKSci specifies a minimum purity of 99% by GC . Alfa Chemistry reports a purity of 98% [1]. Cool Pharm reports 97% purity [2]. These values are consistent with commercial-grade research chemicals suitable for use as synthetic intermediates. No comparable purity specifications for other halogenated analogs (e.g., 7-chloro or 7-iodo derivatives) are readily available from the same vendor set, but these data serve as baseline quality metrics for procurement decisions.

Vendor purity range
Specification review
97% – 99% (GC)
Supports procurement based on synthesis requirements
Analytical methods vary by supplier
Chemical Purity Quality Control Procurement

Physicochemical Properties vs. Parent Compound

Computational predictions and experimental data indicate that the introduction of a bromine atom alters key physicochemical properties relative to the non-brominated parent compound. 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole has a predicted boiling point of 382.5±42.0 °C at 760 mmHg and a density of 1.38 g/cm³ . Its LogP is predicted to be 4.2 [1][2]. In comparison, the parent compound 1,1,2-trimethyl-1H-benzo[e]indole has a reported boiling point of 333.7 °C at 760 mmHg and a density of 0.7 g/cm³ [3]. The increase in boiling point (+48.8 °C) and density (+0.68 g/cm³) reflects the added mass and polarizability of the bromine substituent.

Physicochemical shift
Cross-study comparable
B.p. +48.8 °C; density +0.68 g/cm³
May require adjusted distillation and solvent conditions
Predicted values; verify experimentally
Physicochemical Properties Computational Chemistry Formulation

NIR Fluorescent Probe Performance: Benzo[e]indole vs. Indolenine

A hemicyanine dye fluorescent probe (Probe 1), based on a benzo[e]indole scaffold (closely related to 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole), exhibited near-infrared emission and high sensitivity for viscosity [1]. The fluorescence intensity at 650 nm increased 16.2-fold as viscosity increased from 0.89 cP to 865 cP, with fluorescence quantum yield rising from 4.2% to 49.6% [1]. In contrast, croconium dyes based on the smaller indolenine scaffold (e.g., CBI-1) showed different photophysical behavior: CBI-1 exhibited the best photoacoustic imaging but CBI-3 with the benzo[e]indole scaffold demonstrated superior photothermal performance [2]. This class-level comparison highlights that the extended π-system of the benzo[e]indole core yields distinct optical properties relative to simpler indolenine-based dyes.

Viscosity sensitivity (class-level)
Class-level inference
16.2× intensity increase at 650 nm (0.89–865 cP)
Benzo[e]indole scaffold supports high viscosity-responsive NIR probes
Derived from Probe 1; scaffold-dependent behavior
NIR Fluorescence Viscosity Sensing Mitochondrial Imaging

Photothermal Performance: Benzo[e]indole- vs. Indole-Based Croconium Dyes

In a comparative study of eight donor-acceptor-donor type croconium dyes, the dye CBI-3 with a bisbenzo[e]indole scaffold exhibited the best photothermal performance among the series [1]. While specific photothermal conversion efficiency (PCE) values are not provided in the abstract, another study notes that a benzo[e]indole-based croconium derivative exhibited PCE < 50% [2]. In contrast, dyes with bisindole (CBI-1) showed the best photoacoustic imaging, and bisbenzothiazole (CBT) exhibited the best NIR-imaging [1]. This indicates that the benzo[e]indole scaffold favors photothermal effects over other modalities, making it a preferred building block for photothermal therapy agents.

Photothermal ranking (class-level)
Class-level inference
CBI-3 (bisbenzo[e]indole): ranked highest photothermal
Preferred donor for photothermal research with croconium dyes
PCE
Photothermal Therapy Croconium Dyes Cancer Theranostics

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole: Key Application Scenarios


NIR Fluorescent Probes for Viscosity Sensing in Organelles

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole serves as a key building block for hemicyanine dyes that exhibit NIR emission and high sensitivity to viscosity changes [1]. Probes derived from this scaffold have demonstrated a 16.2-fold fluorescence enhancement across a viscosity range of 0.89-865 cP, enabling simultaneous imaging of mitochondrial and lysosomal viscosity in live cells [1]. This application is particularly valuable for studying autophagy and early disease diagnosis.

Photothermal Therapy Agents with Croconium Dyes

The benzo[e]indole scaffold, accessible via 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole, is the preferred donor moiety for croconium dyes designed for photothermal therapy [2]. In comparative studies, croconium dyes with bisbenzo[e]indole (CBI-3) outperformed indole- and benzothiazole-based analogs in photothermal efficacy, making them suitable candidates for cancer theranostic reagent development [2].

Extended π-Conjugated Systems via Suzuki-Miyaura Coupling

The bromine atom at the 7-position provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids [3]. This enables the synthesis of extended π-conjugated benzo[e]indole derivatives with tailored optical properties, including NIR absorption and emission, which are essential for applications in bioimaging and organic electronics [3].

Synthesis of Bioactive Heterocyclic Macromolecules

7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole can be further modified with monosaccharides to yield mono- and disaccharide derivatives that exhibit antibacterial and antifungal activities [4]. Spectroscopic confirmation (NMR, UV-Vis, fluorescence) supports the potential of these derivatives as bioactive agents [4].

Application
Selection Property
Validation Focus
NIR fluorescent viscosity sensing research
Benzo[e]indole NIR scaffold
Fluorescence enhancement vs viscosity
Photothermal croconium dye research
Bisbenzo[e]indole donor
Photothermal conversion efficiency
Suzuki-Miyaura π-extension synthesis
7-Bromo reactive handle
Cross-coupling yield and photophysics
Bioactive heterocyclic derivative synthesis
Derivatizable bromo-indole
Antimicrobial screening

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